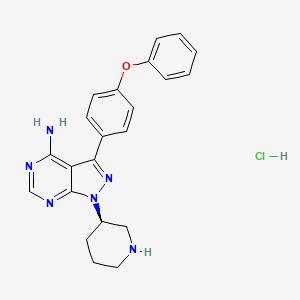
Btk inhibitor 1 (R enantiomer hydrochloride)
准备方法
合成路线和反应条件
IBT6A (盐酸盐) 的制备涉及伊布替尼及其相关杂质的合成。该过程通常包括在受控条件下使用各种试剂和溶剂。 例如,母液制备方法包括将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,以获得 40 毫克/毫升的浓度 .
工业生产方法
IBT6A (盐酸盐) 的工业生产方法没有详细记载,但它们通常遵循与实验室合成相似的原则,重点在于可扩展性和纯度。 高性能液相色谱 (HPLC) 和其他纯化技术的应用确保了IBT6A 与其他杂质的分离 .
化学反应分析
反应类型
IBT6A (盐酸盐) 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值,以确保达到预期结果 .
形成的主要产物
科学研究应用
IBT6A (盐酸盐) 有多种科学研究应用,包括:
化学: 用于合成复杂分子,并作为分析研究中的参考化合物。
生物学: 研究其与生物分子和通路的相互作用。
医学: 研究其潜在的治疗效果,并作为药物开发中的模型化合物。
工业: 用于生产药品和其他化学产品
作用机制
IBT6A (盐酸盐) 的作用机制涉及其作为伊布替尼杂质的作用。 伊布替尼通过与酶活性位点的半胱氨酸残基结合来抑制布鲁顿酪氨酸激酶,导致恶性 B 细胞增殖和存活减少 . 涉及的分子靶点和通路包括抑制 B 细胞受体信号传导,这对 B 细胞恶性肿瘤的生长和存活至关重要 .
相似化合物的比较
类似化合物
伊布替尼: 布鲁顿酪氨酸激酶的选择性、不可逆抑制剂。
IBT6A伊布替尼二聚体: IBT6A的二聚体形式,用于进一步的化学合成。
IBT6A加合物: IBT6A与其他化学实体反应形成的产物
独特性
IBT6A (盐酸盐) 由于其作为伊布替尼杂质的特定作用及其参与IBT6A伊布替尼二聚体和IBT6A加合物的合成而具有独特性。 其独特的化学结构和反应性使其在各种研究和工业应用中具有价值 .
属性
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




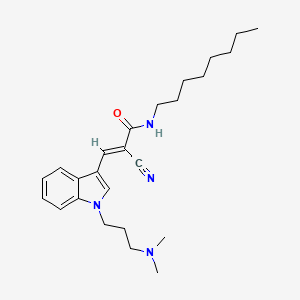



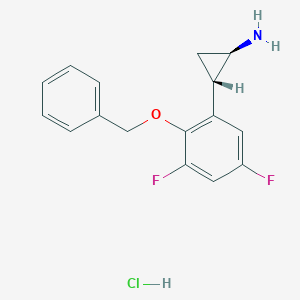
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
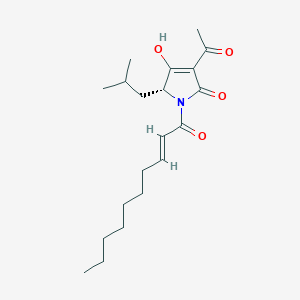
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)
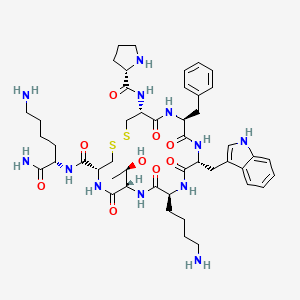

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
